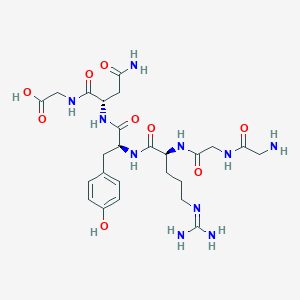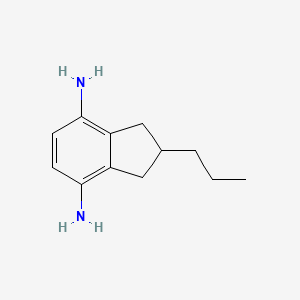
2-Propyl-2,3-dihydro-1H-indene-4,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propyl-2,3-dihydro-1H-indene-4,7-diamine is an organic compound with a unique structure that includes an indene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-2,3-dihydro-1H-indene-4,7-diamine typically involves the reaction of indene derivatives with appropriate amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and the use of catalysts to facilitate the reaction. The process is optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Propyl-2,3-dihydro-1H-indene-4,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indene derivatives, which can be further utilized in organic synthesis .
科学的研究の応用
2-Propyl-2,3-dihydro-1H-indene-4,7-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Propyl-2,3-dihydro-1H-indene-4,7-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .
類似化合物との比較
Similar Compounds
1,4,7-Trimethyl-2,3-dihydro-1H-indene: Similar in structure but with different substituents.
4,7-Dimethyl-2,3-dihydro-1H-indene: Another indene derivative with different functional groups
Uniqueness
2-Propyl-2,3-dihydro-1H-indene-4,7-diamine is unique due to its specific propyl and diamine substitutions, which confer distinct chemical and biological properties.
特性
CAS番号 |
917805-34-6 |
|---|---|
分子式 |
C12H18N2 |
分子量 |
190.28 g/mol |
IUPAC名 |
2-propyl-2,3-dihydro-1H-indene-4,7-diamine |
InChI |
InChI=1S/C12H18N2/c1-2-3-8-6-9-10(7-8)12(14)5-4-11(9)13/h4-5,8H,2-3,6-7,13-14H2,1H3 |
InChIキー |
CXMJJTGBJQPRPJ-UHFFFAOYSA-N |
正規SMILES |
CCCC1CC2=C(C=CC(=C2C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


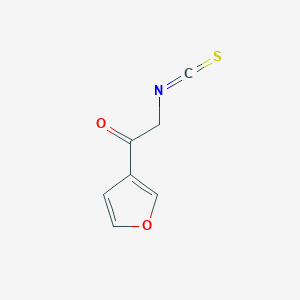
![[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-](/img/structure/B14203788.png)
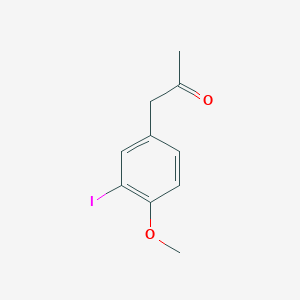
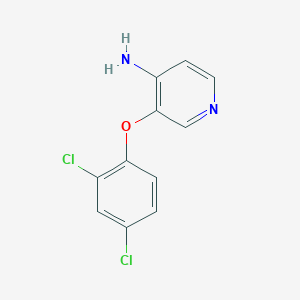
![[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14203802.png)

![3-[4-(Aminomethyl)phenoxy]benzoic acid](/img/structure/B14203812.png)
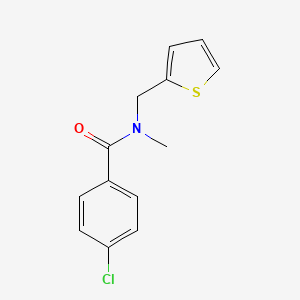
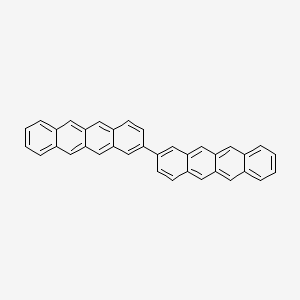
![1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-](/img/structure/B14203835.png)
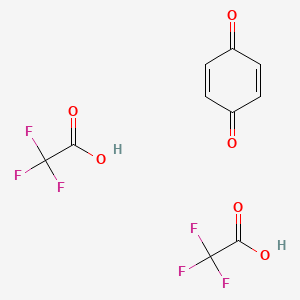
![1-Heptanol, 3-[(2-bromophenyl)ethenylidene]-](/img/structure/B14203843.png)
![5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14203845.png)
